2-(4-Methanesulfonylphenyl)oxirane

Description

BenchChem offers high-quality 2-(4-Methanesulfonylphenyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methanesulfonylphenyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

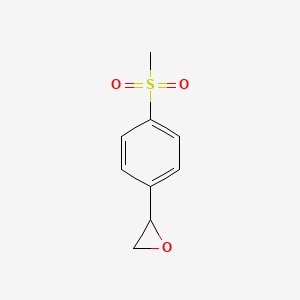

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13(10,11)8-4-2-7(3-5-8)9-6-12-9/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRQDNBYYRNGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methanesulfonylphenyl)oxirane: Structure, Properties, and Synthetic Insights for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methanesulfonylphenyl)oxirane is a synthetically valuable organic compound that incorporates two key pharmacophores: a strained oxirane ring and a methanesulfonylphenyl group. The inherent reactivity of the epoxide, coupled with the electronic properties of the sulfone moiety, makes this molecule a versatile building block for the synthesis of more complex structures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed plausible synthetic route based on established methodologies, and an exploration of its potential applications in drug development.

Chemical Structure and Identifier

-

IUPAC Name: 2-(4-methanesulfonylphenyl)oxirane

-

Molecular Formula: C₉H₁₀O₃S

-

Molecular Weight: 198.24 g/mol [1]

-

CAS Number: Not available

-

Canonical SMILES: CS(=O)(=O)C1=CC=C(C=C1)C2CO2

-

InChI Key: MGRQDNBYYRNGDK-UHFFFAOYSA-N

Physicochemical Properties

Due to the limited availability of experimental data for 2-(4-Methanesulfonylphenyl)oxirane, the following properties are predicted based on its structure and data from analogous compounds such as 2-phenyloxirane and 2-(4-chlorophenyl)oxirane.

| Property | Predicted Value | Notes and References |

| Melting Point (°C) | Likely a solid at room temperature | The presence of the polar sulfone group would increase the melting point compared to 2-phenyloxirane (-37 °C).[2][3] |

| Boiling Point (°C) | > 200 °C (at 760 mmHg) | Higher than 2-phenyloxirane (192-194 °C) due to increased molecular weight and polarity.[2][3] |

| Density (g/mL) | ~1.3 | Expected to be higher than 2-phenyloxirane (1.051 g/mL) and similar to 2-(4-chlorophenyl)oxirane (1.283 g/mL).[2][4] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Sparingly soluble in non-polar solvents and water. | The sulfone and oxirane moieties contribute to its polarity. |

| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.0 | Estimated based on the structure. The sulfone group decreases lipophilicity compared to a simple phenyl group. |

Synthesis of 2-(4-Methanesulfonylphenyl)oxirane

A robust and widely applicable method for the synthesis of epoxides from aldehydes is the Johnson-Corey-Chaykovsky reaction.[5][6][7][8][9] This method involves the reaction of a sulfur ylide with a carbonyl compound. For the synthesis of 2-(4-Methanesulfonylphenyl)oxirane, the logical precursor is 4-(methylsulfonyl)benzaldehyde.[10]

Proposed Synthetic Workflow: Corey-Chaykovsky Epoxidation

Caption: Proposed synthetic workflow for 2-(4-Methanesulfonylphenyl)oxirane via the Corey-Chaykovsky reaction.

Detailed Experimental Protocol

Materials:

-

Trimethylsulfonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

4-(Methylsulfonyl)benzaldehyde[10]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil).

-

Add anhydrous DMSO or THF via syringe.

-

Slowly add trimethylsulfonium iodide (1.1 equivalents) portion-wise at room temperature, ensuring the temperature does not exceed 25 °C.

-

Stir the resulting milky white suspension at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Epoxidation:

-

Dissolve 4-(methylsulfonyl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF.

-

Add the aldehyde solution dropwise to the sulfur ylide suspension at room temperature.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(4-Methanesulfonylphenyl)oxirane.

-

Mechanistic Insights

The Corey-Chaykovsky reaction proceeds via a two-step mechanism.[6] First, the nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of the aldehyde, forming a betaine intermediate.[6] This is followed by an intramolecular Sₙ2 reaction where the alkoxide attacks the carbon bearing the sulfonium group, which acts as a good leaving group (dimethyl sulfoxide), to form the three-membered oxirane ring.[6]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -SO₂CH₃ | ~3.0 - 3.2 | Singlet | - | 3H |

| Oxirane CH ₂ | ~2.8 - 3.2 | Doublet of doublets | ~2.5, 5.5 | 1H |

| Oxirane CH ₂ | ~3.2 - 3.6 | Doublet of doublets | ~4.0, 5.5 | 1H |

| Oxirane CH | ~3.9 - 4.2 | Doublet of doublets | ~2.5, 4.0 | 1H |

| Aromatic H (ortho to oxirane) | ~7.5 - 7.7 | Doublet | ~8.0 - 8.5 | 2H |

| Aromatic H (ortho to -SO₂CH₃) | ~7.9 - 8.1 | Doublet | ~8.0 - 8.5 | 2H |

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -SO₂C H₃ | ~44 - 46 |

| Oxirane C H₂ | ~51 - 53 |

| Oxirane C H | ~52 - 55 |

| Aromatic C (ipso, attached to oxirane) | ~126 - 128 |

| Aromatic C (ortho to oxirane) | ~127 - 129 |

| Aromatic C (ortho to -SO₂CH₃) | ~128 - 130 |

| Aromatic C (ipso, attached to -SO₂CH₃) | ~140 - 142 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Weak |

| S=O stretch (sulfone) | 1325 - 1300 and 1160 - 1140 | Strong |

| C-O-C stretch (oxirane, asymmetric) | ~1250 | Strong |

| C-C stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch (oxirane, symmetric) | ~950 - 810 | Medium |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 198. Key fragmentation patterns would likely involve:[16][17][18]

-

Loss of CHO (m/z 29): Cleavage of the oxirane ring to give a fragment at m/z 169.

-

Formation of a tropylium-like cation (m/z 91): If cleavage occurs between the phenyl ring and the oxirane.

-

Loss of the sulfonyl group: Fragmentation of the C-S bond.

Chemical Reactivity and Potential Applications in Drug Development

The chemical reactivity of 2-(4-Methanesulfonylphenyl)oxirane is dominated by the electrophilic nature of the oxirane ring, which is susceptible to nucleophilic ring-opening reactions.[19][20][21][22] The presence of the electron-withdrawing methanesulfonyl group on the phenyl ring can influence the regioselectivity of this ring-opening.

Nucleophilic Ring-Opening Reactions

Caption: General scheme for the nucleophilic ring-opening of 2-(4-Methanesulfonylphenyl)oxirane.

This reaction is a cornerstone for introducing diverse functionalities and building molecular complexity. The resulting β-amino alcohols, β-alkoxy alcohols, or β-thio alcohols are valuable intermediates in pharmaceutical synthesis.[23][24][25][26] For instance, the ring-opening with primary or secondary amines can lead to the synthesis of amino alcohol scaffolds present in many biologically active molecules.

Role in Medicinal Chemistry

Both the oxirane and the methanesulfonylphenyl moieties are prevalent in drug molecules.

-

Oxirane Ring: The strained three-membered ring can act as a covalent modifier by reacting with nucleophilic residues in biological targets.[27] This property is exploited in the design of irreversible enzyme inhibitors.

-

Methanesulfonylphenyl Group: The sulfone group is a common pharmacophore that can act as a hydrogen bond acceptor and improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.

Given these features, 2-(4-Methanesulfonylphenyl)oxirane is a promising starting material for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases where targeted covalent inhibitors are of great interest.

Safety and Toxicology

While specific toxicological data for 2-(4-Methanesulfonylphenyl)oxirane is not available, compounds containing an oxirane ring are often considered to be potentially genotoxic and cytotoxic due to their alkylating nature.[28][29] Studies on other simple oxiranes have shown that they can induce apoptosis and DNA damage in cell cultures.[28][29] Therefore, this compound should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Health Hazards: May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

Conclusion

2-(4-Methanesulfonylphenyl)oxirane represents a valuable and versatile building block for synthetic and medicinal chemistry. While experimental data for this specific molecule is scarce, its synthesis can be reliably achieved through established methods like the Corey-Chaykovsky reaction. Its dual functionality, combining the reactive epoxide ring with the desirable properties of the sulfone group, makes it an attractive starting point for the discovery of novel drug candidates. Further investigation into its reactivity and biological activity is warranted to fully exploit its potential in drug development programs.

References

- Qu, D., et al. (2020). Brønsted acid-catalyzed intramolecular ring opening of 2-(aryloxymethyl)-3-aryloxiranes. RSC Advances, 10(55), 33267-33271.

- Brockman, W., et al. (2006). Correlation of apoptotic potential of simple oxiranes with cytotoxicity. Toxicology in Vitro, 20(5), 643-649.

- Eick, J. D., et al. (2007). Assessment of cytotoxicity and DNA damage exhibited by siloranes and oxiranes in cultured mammalian cells.

- Shi, Y. L., & Shi, M. (2007). Chiral Phosphine-Thiourea Organocatalysts Catalyzed Asymmetric Aza-Morita-Baylis-Hillman Reaction.

- Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. The Structure of "Anhydro-2-hydroxy-1,3-diphenyl-2-fluorenyl-9-hydroxide" (A Stable Ylid). Journal of the American Chemical Society, 83(2), 417-423.

-

PubChem. (n.d.). 4-(Methylsulfonyl)benzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Corey-Chaykovsky Epoxidation. Retrieved from [Link]

-

Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]

- Lyakhova, M., et al. (2022). Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo. International Journal of Molecular Sciences, 23(22), 14324.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Oxirane, 2-methyl-2-((4-((4-(phenylmethoxy)phenyl)sulfonyl)phenoxy)methyl)-. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-phenyloxirane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Example 7. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)oxirane. Retrieved from [Link]

- Ahmed, A. A., et al. (2016). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Coastal Life Medicine, 4(11), 891-895.

-

Cheméo. (n.d.). Chemical Properties of Oxirane, phenyl- (CAS 96-09-3). Retrieved from [Link]

- Jacobsen, E. N., & Kakiuchi, K. (1997). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Journal of the American Chemical Society, 119(18), 4323-4324.

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

- Zhang, Y., et al. (2021). Alkene Epoxidation with Water by Confined Active Co Sites on BiVO4 Photoanodes under Visible Light.

- Google Patents. (n.d.). Process for the preparation of oxiranes.

- Al-Warhi, T., et al. (2023). Bioactive Steroids Bearing Oxirane Ring. Marine Drugs, 21(8), 444.

-

Organic Syntheses. (n.d.). 8. Retrieved from [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of pharmaceutical intermediates.

- Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2843-2868.

-

Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link]

- Ghosal, A., & Ghosal, A. (2000). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry - Section B, 39(12), 940-944.

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

- Alcaide, B., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9187-9202.

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Retrieved from [Link]

-

Uni Halle. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

Sources

- 1. 2-(4-methanesulfonylphenyl)oxirane | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Oxirane, phenyl- (CAS 96-09-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-(对-氯苯基)环氧乙烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 10. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. ekwan.github.io [ekwan.github.io]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. ajgreenchem.com [ajgreenchem.com]

- 18. opendata.uni-halle.de [opendata.uni-halle.de]

- 19. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05111J [pubs.rsc.org]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 22. mdpi.com [mdpi.com]

- 23. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 24. arborpharmchem.com [arborpharmchem.com]

- 25. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 26. WO2009047576A1 - Process for preparation of pharmaceutical intermediates - Google Patents [patents.google.com]

- 27. Bioactive Steroids Bearing Oxirane Ring | MDPI [mdpi.com]

- 28. Correlation of apoptotic potential of simple oxiranes with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Assessment of cytotoxicity and DNA damage exhibited by siloranes and oxiranes in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

On the Thermodynamic Stability of Sulfone-Substituted Styrene Oxides: A Mechanistic and Predictive Analysis

An In-Depth Technical Guide

Abstract

Sulfone-substituted styrene oxides represent a unique class of epoxides where the inherent ring strain of the oxirane is electronically modulated by a potent electron-withdrawing sulfonyl group. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of these compounds. We move beyond simple descriptions to explain the causal relationships between the electronic nature of the sulfone substituent, its positional influence on the phenyl ring, and the resulting impact on epoxide reactivity and stability. By synthesizing principles of physical organic chemistry with practical, field-proven methodologies, this document serves as a predictive framework for researchers designing and utilizing these valuable synthetic intermediates. Detailed protocols for both the synthesis and kinetic analysis of these compounds are provided, alongside mechanistic diagrams to illuminate the underlying chemical principles.

Introduction: The Electron-Deficient Epoxide

Epoxides, or oxiranes, are fundamental three-membered heterocyclic building blocks in organic synthesis, prized for their high reactivity which stems from significant ring strain (approximately 13 kcal/mol).[1][2] This reactivity allows for stereospecific ring-opening reactions, providing access to a diverse array of 1,2-difunctionalized products crucial in medicinal chemistry and materials science.[3][4][5] Styrene oxides, featuring a phenyl group on the oxirane ring, introduce an additional layer of complexity and utility, as the aromatic ring can be functionalized to modulate the epoxide's properties.[6][7]

This guide focuses on a specific and compelling case: the substitution of the phenyl ring with a sulfone (-SO₂) group. The sulfonyl group is one of the strongest non-ionic electron-withdrawing groups in organic chemistry, exerting powerful inductive (-I) and resonance (-R) effects.[8] Its presence fundamentally alters the electronic landscape of the styrene oxide molecule. The central question we address is: How does this profound electronic perturbation influence the thermodynamic stability of the epoxide ring?

Understanding this relationship is paramount. In drug development, epoxide stability can dictate a molecule's shelf-life, metabolic profile, and off-target reactivity. By dissecting the electronic and stereoelectronic factors at play, we can predict and control the behavior of these valuable intermediates.

Synthesis: Accessing the Target Molecule

The synthesis of sulfone-substituted styrene oxides requires careful consideration of the substrate's electronic nature. The sulfone group deactivates the adjacent vinyl group, rendering it "electron-deficient." Consequently, standard electrophilic epoxidation methods (e.g., using m-CPBA or other peroxy acids), which work well for electron-rich alkenes, are often sluggish and inefficient for these substrates.[9]

The preferred and more robust approach is nucleophilic epoxidation . This strategy utilizes a nucleophilic oxygen source that first adds to the β-carbon of the vinyl group in a conjugate addition, followed by an intramolecular ring closure to form the epoxide.[1][10]

Experimental Protocol 1: Synthesis of 1-(4-(Phenylsulfonyl)phenyl)oxirane

This protocol details the nucleophilic epoxidation of 4-vinylphenyl phenyl sulfone.

Materials:

-

4-vinylphenyl phenyl sulfone (1.0 eq)

-

Hydrogen peroxide (30% aq. solution, 3.0 eq)

-

Sodium hydroxide (NaOH, 2.0 eq)

-

Methanol (solvent)

-

Dichloromethane (DCM, for extraction)

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-vinylphenyl phenyl sulfone (1.0 eq) in methanol.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reagent Addition: While stirring vigorously, add the 30% hydrogen peroxide solution (3.0 eq) dropwise.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. The sulfone's electron-withdrawing nature makes the alkene susceptible to attack by the hydroperoxide anion generated in situ.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium thiosulfate to decompose excess peroxide.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Workup: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure 1-(4-(phenylsulfonyl)phenyl)oxirane.

Diagram 1: Synthesis Workflow A flowchart illustrating the key steps in the nucleophilic epoxidation of a sulfone-substituted styrene.

Caption: Destabilization of the benzylic cation character.

Base-Catalyzed Ring Opening

Under basic or neutral conditions, the ring-opening mechanism shifts to a classic SN2 pathway. A strong nucleophile directly attacks one of the epoxide carbons. [11]In this scenario, steric hindrance is the dominant factor, and the nucleophile will preferentially attack the less-substituted terminal (β) carbon . [6][12] The electronic effect of the sulfone group is less pronounced in dictating the stability under these conditions compared to the acid-catalyzed pathway. While the group makes the entire molecule more electrophilic, the SN2 reaction does not proceed through a charge-separated transition state that would be as dramatically affected. The primary determinant of stability remains the inherent ring strain energy.

Quantitative Insights and Predictive Data

While direct experimental thermochemical data for these specific compounds is sparse in the literature, we can construct a predictive model based on the mechanistic principles discussed. The relative thermodynamic stability can be inferred from the kinetic stability, specifically the activation energy for the rate-determining step of acid-catalyzed ring-opening.

Table 1: Predicted Kinetic & Stability Parameters for Acid-Catalyzed Methanolysis

| Compound | Substituent (para) | Expected Relative Rate (k_rel) | ΔG‡ (kcal/mol) | Thermodynamic Stability | Rationale |

| Styrene Oxide | -H | 1 (Reference) | Lower | Lower | Benzylic cation character in TS is stabilized by the phenyl ring. |

| Sulfone-Substituted Styrene Oxide | -SO₂Ph | << 1 | Higher | Higher | Electron-withdrawing SO₂ group destabilizes the carbocation-like TS. [13] |

This table illustrates that the sulfone-substituted epoxide is predicted to have a significantly higher activation barrier for ring-opening, making it the more thermodynamically stable and less reactive of the two.

Diagram 3: Logical Framework for Stability This diagram connects the sulfone group's properties to the resulting stability of the epoxide.

Caption: From electronic effect to thermodynamic stability.

Experimental Validation of Stability

The theoretical framework presented can be validated through a straightforward kinetic experiment. By comparing the rate of acid-catalyzed ring-opening of sulfone-substituted styrene oxide against the unsubstituted parent compound, one can directly measure the stabilizing effect of the sulfone group.

Experimental Protocol 2: Kinetic Analysis of Acid-Catalyzed Methanolysis

This protocol provides a method to determine the relative rate of reaction.

Materials:

-

Styrene oxide

-

1-(4-(Phenylsulfonyl)phenyl)oxirane

-

Methanol (anhydrous)

-

Sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1 mol%)

-

Internal standard (e.g., dodecane)

-

Anhydrous sodium bicarbonate (for quenching)

-

GC-MS vials

Procedure:

-

Stock Solutions: Prepare two separate stock solutions in anhydrous methanol: one with styrene oxide and an internal standard, and another with the sulfone-substituted styrene oxide and the same internal standard. Ensure concentrations are known precisely (e.g., 0.1 M).

-

Reaction Initiation: In a thermostated reaction vessel at a constant temperature (e.g., 25 °C), add a known volume of one of the stock solutions. Initiate the reaction by adding a catalytic amount of sulfuric acid.

-

Time-Point Sampling: At regular intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

-

Quenching: Immediately quench the aliquot in a GC vial containing a small amount of anhydrous sodium bicarbonate (to neutralize the acid) and a suitable solvent (e.g., diethyl ether).

-

Analysis: Analyze the quenched samples by GC-MS. Quantify the disappearance of the starting epoxide relative to the constant concentration of the internal standard.

-

Data Processing: Plot the natural logarithm of the epoxide concentration (ln[Epoxide]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

-

Comparison: Repeat steps 2-6 for the other epoxide under identical conditions. Compare the rate constants (k) to determine the relative reactivity and, by extension, the relative stability. The ratio k(styrene oxide)/k(sulfone-styrene oxide) will quantify the stabilizing effect.

Conclusion

The presence of a sulfone substituent on the phenyl ring of styrene oxide imparts a significant degree of thermodynamic stability to the molecule. This stabilization is not due to a reduction in ground-state ring strain but is rather a kinetic effect arising from the potent electron-withdrawing nature of the sulfonyl group. By destabilizing the carbocation-like transition state essential for acid-catalyzed ring-opening, the sulfone group dramatically increases the activation energy barrier for this key decomposition pathway. This predictive understanding allows researchers to design more robust molecules, anticipate their reactivity in complex chemical environments, and leverage their unique stability profile for advanced applications in drug development and materials science.

References

-

Sultones and Sultines via a Julia–Kocienski Reaction of Epoxides - PMC. (2015, October 27). National Center for Biotechnology Information. [Link]

-

Epoxide - Wikipedia. Wikipedia. [Link]

-

Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

Sultones and Sultines via a Julia-Kocienski Reaction of Epoxides - PubMed. (2015, December 7). National Center for Biotechnology Information. [Link]

-

Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. (2024, November 18). Chemistry Steps. [Link]

-

Computational Studies of Chiral Epoxide Radicals | The Journal of Organic Chemistry. (2025, July 16). ACS Publications. [Link]

-

Sultones and Sultines via a Julia–Kocienski Reaction of Epoxides - Queen Mary University of London. (2015, October 27). Angewandte Chemie International Edition. [Link]

-

Scheme 1. A new reaction mode of epoxides with sulfones to give γ-sultones. ResearchGate. [Link]

-

Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex. Organic Chemistry Portal. [Link]

-

Thermochemical Studies of Epoxides and Related Compounds - PMC. National Center for Biotechnology Information. [Link]

-

(a) Computationally analyzed epoxide ring-opening reactions under basic... - ResearchGate. ResearchGate. [Link]

-

The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. CHIMIA. [Link]

-

Prilezhaev reaction : Epoxidation of electron rich and deficient alkenes - YouTube. (2020, July 14). YouTube. [Link]

-

Asymmetric Epoxidation Of Electron-Deficient Alkenes - Organic Reactions. Wiley Online Library. [Link]

-

The Julia-Kocienski Olefination - Oregon State University. Oregon State University. [Link]

-

Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K - RSC Publishing. (2021, February 19). Royal Society of Chemistry. [Link]

-

Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - Oberlin College and Conservatory. (2015, September 18). ACS Publications. [Link]

-

An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Canadian Journal of Chemistry. [Link]

-

Electronic Effects of the Sulfinyl and Sulfonyl Groups - ResearchGate. ResearchGate. [Link]

-

AAS catalyzed styrene oxide ring-opening a Reaction kinetics of AAS... - ResearchGate. ResearchGate. [Link]

-

On the Configurational Stability of α-Lithiated Sulfurated Styrene Oxides: Synthetic and Mechanistic Aspects - ResearchGate. (2011, July 12). ResearchGate. [Link]

-

On the Configurational Stability of α-Lithiated Sulfurated Styrene Oxides: Synthetic and Mechanistic Aspects - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2 | The Journal of Organic Chemistry - ACS Publications. (2023, December 13). ACS Publications. [Link]

-

Sulfonated graphene oxide: The new and effective material for synthesis of polystyrene-based nanocomposites - ResearchGate. (2025, August 10). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Sulfones - Who we serve. (2016, June 7). Thieme Chemistry. [Link]

-

18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Chemistry LibreTexts. [Link]

-

Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications. (2019, June 25). ACS Publications. [Link]

- US2237284A - Preparation of styrene oxide and derivatives thereof - Google Patents.

-

Greener ways of synthesizing Styrene oxide - JournalsPub. (2025, May 9). JournalsPub. [Link]

-

A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - MDPI. (2024, July 24). MDPI. [Link]

- US2582114A - Synthesis of styrene oxide - Google Patents.

Sources

- 1. Epoxide - Wikipedia [en.wikipedia.org]

- 2. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sultones and Sultines via a Julia–Kocienski Reaction of Epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. journalspub.com [journalspub.com]

- 8. researchgate.net [researchgate.net]

- 9. organicreactions.org [organicreactions.org]

- 10. youtube.com [youtube.com]

- 11. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chimia.ch [chimia.ch]

Solubility Profile of 2-(4-Methanesulfonylphenyl)oxirane in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide

Abstract

2-(4-Methanesulfonylphenyl)oxirane is a molecule of interest due to its combination of a reactive epoxide ring and a polar sulfone group, suggesting its utility as a chemical intermediate in pharmaceutical synthesis and materials science. A thorough understanding of its solubility is paramount for reaction engineering, purification, formulation, and analytical method development. As specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides a comprehensive framework based on first principles of chemical theory and established experimental methodologies. We will dissect the molecule's structural attributes to predict its solubility behavior, provide a theoretical framework using Hansen Solubility Parameters (HSP) for solvent selection, and detail a robust, self-validating experimental protocol for precise quantitative determination.

Physicochemical Characterization and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur or "like dissolves like."[1] This implies that substances with similar intermolecular forces are more likely to be miscible. The structure of 2-(4-Methanesulfonylphenyl)oxirane provides clear indicators of its potential interactions.

-

Molecular Structure:

-

Sulfone Group (-SO₂-): This is a highly polar, aprotic functional group. The sulfur-oxygen bonds are strongly polarized, making the oxygen atoms excellent hydrogen bond acceptors.

-

Phenyl Ring: A non-polar, aromatic ring that contributes to van der Waals forces (dispersion interactions).

-

Oxirane (Epoxide) Ring: A polar, cyclic ether. The oxygen atom possesses lone pairs, allowing it to act as a hydrogen bond acceptor.

-

Based on this structure, 2-(4-Methanesulfonylphenyl)oxirane is a polar molecule. Its solubility will be highest in solvents that can effectively engage with its polar sulfone and oxirane groups. We can predict a qualitative solubility profile as follows:

-

High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents that can hydrogen bond with the sulfone and epoxide oxygens (e.g., Methanol, Ethanol).

-

Moderate Solubility: Expected in solvents with moderate polarity like esters (Ethyl Acetate) and chlorinated solvents (Dichloromethane).

-

Low to Insoluble: Expected in non-polar solvents such as aliphatic and aromatic hydrocarbons (e.g., Hexane, Toluene), which cannot effectively solvate the highly polar sulfone group.

Theoretical Framework for Solvent Selection: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, the Hansen Solubility Parameter (HSP) system provides a quantitative method for characterizing intermolecular interactions.[2][3] It deconstructs the total Hildebrand solubility parameter into three components[4][5]:

-

δD: Energy from dispersion forces.

-

δP: Energy from dipolar intermolecular forces.

-

δH: Energy from hydrogen bonds.

The principle is that solvents with HSP values close to those of the solute will be effective at dissolving it.[5] While the specific HSP values for 2-(4-Methanesulfonylphenyl)oxirane must be determined experimentally, we can use the HSP of common solvents to create a rational basis for solvent screening.

Table 1: Hansen Solubility Parameters for Selected Organic Solvents (Note: Values are approximate and can vary slightly by source. Units are MPa⁰·⁵)

| Solvent Class | Solvent | δD (Dispersion) | δP (Polar) | δH (H-Bonding) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | |

| Acetone | 15.5 | 10.4 | 7.0 | |

| Polar Protic | Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 | |

| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 | |

| Esters | Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Chlorinated | Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |

| Aromatic | Toluene | 18.0 | 1.4 | 2.0 |

| Aliphatic | n-Hexane | 14.9 | 0.0 | 0.0 |

Data compiled from various sources including[6].

Causality: A solvent like DMSO, with high δP and δH components, is predicted to be an excellent solvent because it can effectively interact with the polar sulfone (high δP) and act as a hydrogen bond acceptor (high δH) for any potential interactions. Conversely, n-Hexane, with null δP and δH values, lacks the necessary polarity and hydrogen bonding capability to overcome the solute-solute interactions of the crystalline solid.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the solubility of a crystalline solid is the shake-flask method, which measures the thermodynamic equilibrium solubility.[7] It is considered the "gold standard" for its accuracy.[7]

Protocol: Isothermal Shake-Flask Method

This protocol describes a self-validating system for generating reliable solubility data.

Objective: To determine the saturation concentration of 2-(4-Methanesulfonylphenyl)oxirane in a selected solvent at a constant temperature.

Materials:

-

2-(4-Methanesulfonylphenyl)oxirane (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology:

-

Preparation of Supersaturated Slurry:

-

Add an excess amount of solid 2-(4-Methanesulfonylphenyl)oxirane to a series of vials. The key is to ensure a visible excess of solid remains at equilibrium.

-

Pipette a precise, known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in the thermostatically controlled shaker set to a defined temperature (e.g., 25 °C).

-

Agitate the slurries for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time required.

-

-

Sample Isolation:

-

After equilibration, allow the vials to stand undisturbed in the thermal bath for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

-

-

Sample Dilution:

-

Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., 1:100 dilution in a volumetric flask).

-

-

Quantitative Analysis (HPLC/UV-Vis):

-

Calibration: Prepare a set of at least five standard solutions of 2-(4-Methanesulfonylphenyl)oxirane of known concentrations in the chosen solvent.

-

Analysis: Analyze the standard solutions using HPLC-UV or a UV-Vis spectrophotometer to generate a calibration curve (Absorbance vs. Concentration).

-

Quantification: Analyze the diluted filtrate sample under the identical conditions.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Multiply this concentration by the dilution factor to calculate the final solubility of 2-(4-Methanesulfonylphenyl)oxirane in the solvent at the specified temperature. Report results in units such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of thermodynamic solubility.

Predicted Solubility Profile and Molecular Interactions

Based on the principles discussed, the following table summarizes the predicted qualitative solubility of 2-(4-Methanesulfonylphenyl)oxirane. Experimental verification is required for quantitative assessment.

Table 2: Predicted Qualitative Solubility of 2-(4-Methanesulfonylphenyl)oxirane

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces with Solute |

| Polar Aprotic | DMSO, DMF, Acetone | High | Dipole-Dipole interactions with sulfone/oxirane |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding (acceptor) with sulfone/oxirane |

| Ethers | Tetrahydrofuran (THF) | Moderate | Dipole-Dipole interactions |

| Esters | Ethyl Acetate | Moderate | Dipole-Dipole interactions |

| Chlorinated | Dichloromethane | Moderate to Low | Dipole-Dipole interactions |

| Aromatic | Toluene, Xylene | Low | Dispersion forces with phenyl ring |

| Aliphatic | n-Hexane, Heptane | Insoluble | Dispersion forces only |

Diagram of Intermolecular Interactions

Caption: Dominant intermolecular forces driving solubility.

Conclusion

While empirical data for the solubility of 2-(4-Methanesulfonylphenyl)oxirane in organic solvents is sparse, a robust predictive framework can be established based on its molecular structure. The presence of a highly polar sulfone group and a polar oxirane ring dictates a preference for polar solvents, particularly those with high polarity and hydrogen bonding capabilities like DMSO, DMF, and lower-chain alcohols. Non-polar solvents like hexane are predicted to be poor solvents. For drug development and process chemistry applications requiring precise data, the isothermal shake-flask method coupled with HPLC or UV-Vis analysis provides a reliable and authoritative protocol for quantitative determination. This guide offers both the theoretical foundation for initial solvent selection and the practical methodology for rigorous experimental validation.

References

-

Palmer, D. A. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.[7]

-

Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.[8]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.[9]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.[1]

-

DuPont. Hansen Solubility Parameter System. Technical Information.[4]

-

LibreTexts Chemistry. (2020). 8: Identification of Unknowns (Experiment).[10]

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.[11]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[12]

-

American Institute for Conservation. Solubility Parameters: Theory and Application.[2]

-

Hansen, C. M. Hansen Solubility Parameters. Official website.[3]

-

MilliporeSigma. MultiScreen Solubility Filter Plate. Technical Protocol.

-

Wikipedia. Hansen solubility parameter.[5]

-

ResearchGate. Hansen parameters of the different organic solvents used.[6]

Sources

- 1. chem.ws [chem.ws]

- 2. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: 4-Methanesulfonylstyrene Oxide Derivatives as Mechanistic Probes for Microsomal Epoxide Hydrolase

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-methanesulfonylstyrene oxide (MMSO) and its derivatives, a class of compounds utilized primarily as mechanistic probes in the study of Microsomal Epoxide Hydrolase (mEH) . Unlike the soluble epoxide hydrolase (sEH) which prefers aliphatic epoxides, mEH (EPHX1) specializes in the detoxification of xenobiotic arene oxides.[1]

MMSO is distinct due to the strong electron-withdrawing nature of the para-methanesulfonyl (

Part 1: Chemical Architecture & Mechanistic Utility[1]

Electronic Influence on Epoxide Ring Opening

The core utility of 4-methanesulfonylstyrene oxide lies in its electronic disparity compared to unsubstituted styrene oxide.

-

Unsubstituted Styrene Oxide: Nucleophilic attack by the enzyme (Asp-226) can occur at both the benzylic (

) and terminal ( -

4-Methanesulfonyl Derivative: The

group is strongly electron-withdrawing (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

mEH vs. sEH Selectivity

While sEH possesses a large hydrophobic pocket suitable for fatty acid epoxides (e.g., EETs), mEH has a more restricted, "L-shaped" hydrophobic tunnel.[2] MMSO derivatives probe the steric limits of this tunnel. The sulfone moiety adds polarity and bulk that can hinder binding in sEH, providing a degree of selectivity useful for differentiating hydrolase activities in crude microsomal fractions.

Part 2: Synthesis Strategies

The synthesis of MMSO requires a multi-step approach, prioritizing the preservation of the oxidation state until the final epoxidation.[2]

Retrosynthetic Analysis

The most robust route proceeds via the oxidation of 4-methylthiostyrene , which is itself derived from 4-(methylthio)benzaldehyde .[2]

Figure 1: Step-wise synthesis of 4-methanesulfonylstyrene oxide. Note the sequential oxidation strategy to avoid premature epoxide opening.

Detailed Synthetic Protocol

Precaution: Peracids (mCPBA) are shock-sensitive and potentially explosive. Perform all oxidations behind a blast shield.

Step 1: Synthesis of 4-Methanesulfonylstyrene

Note: Direct epoxidation of the sulfide followed by oxidation to sulfone is risky due to epoxide sensitivity. We oxidize the sulfide to sulfone first.[2]

-

Reagents: 4-Methylthiostyrene (10 mmol), Glacial Acetic Acid (20 mL), Hydrogen Peroxide (30%, 25 mmol).

-

Procedure:

-

Dissolve 4-methylthiostyrene in glacial acetic acid at 0°C.

-

Add

dropwise over 20 minutes to control the exotherm. -

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the sulfide spot.[2]

-

Workup: Pour into ice water (100 mL). The sulfone usually precipitates as a white solid.[2] Filter, wash with cold water, and recrystallize from ethanol.[2]

-

Yield Target: >85%.

-

Step 2: Epoxidation (The Critical Step)[2]

-

Reagents: 4-Methanesulfonylstyrene (5 mmol), meta-Chloroperoxybenzoic acid (mCPBA, 77% max, 6 mmol), Dichloromethane (DCM, anhydrous, 25 mL), Phosphate buffer (pH 7.4, 10 mL).

-

Procedure:

-

Dissolve the styrene derivative in anhydrous DCM.

-

Buffering: Add the phosphate buffer solution to the reaction vessel. Why? The sulfone group makes the epoxide acid-labile.[2] The buffer neutralizes the m-chlorobenzoic acid byproduct, preventing acid-catalyzed hydrolysis of the formed epoxide.[2]

-

Add mCPBA portion-wise at 0°C.

-

Stir vigorously at 0°C for 2 hours, then allow to warm to RT overnight.

-

-

Purification:

-

Quench with 10%

(removes excess peroxide). -

Wash organic layer with sat.

(3x) to remove acids. -

Dry over

and concentrate in vacuo. -

Validation:

-NMR should show epoxide protons at

-

Part 3: Biological Mechanism & Assay Protocols[1][3]

The Catalytic Triad Mechanism

mEH operates via a two-step mechanism.[2] MMSO is used to determine if the electron-withdrawing group slows the formation of the alkyl-enzyme intermediate (Step 1) or the hydrolysis of that intermediate (Step 2).[2]

-

Alkylation: Asp-226 attacks the epoxide carbon (nucleophilic attack), forming a covalent ester intermediate.[2]

-

Hydrolysis: A water molecule, activated by His-431/Glu-404, attacks the ester carbonyl, releasing the diol and regenerating the enzyme.[2]

Figure 2: The catalytic cycle of mEH.[2] MMSO probes the electronic requirements of the initial Asp-226 attack.

Enzyme Assay Protocol (Radiometric Partitioning)

This protocol measures the specific activity of mEH using tritiated MMSO.

Materials:

- -MMSO (Synthesis required using tritiated water or precursors).

-

Microsomal preparations (Human/Rat liver).

-

Isooctane (extraction solvent).

Protocol:

-

Incubation: Mix 100 µL of microsomal protein (0.1 mg/mL) in Tris-HCl buffer (pH 7.4) with 2 µL of

-MMSO substrate (final conc. 50 µM). -

Reaction: Incubate at 37°C for 5–10 minutes.

-

Termination: Add 200 µL of isooctane and vortex vigorously.

-

Principle: Unreacted epoxide (MMSO) partitions into the isooctane (organic phase). The product (diol) remains in the aqueous phase.

-

-

Quantification: Aliquot the aqueous phase into scintillation fluid and count.

-

Control: Run a "boil-enzyme" blank to account for spontaneous chemical hydrolysis (which is higher for sulfone derivatives).

Part 4: Data Summary & Structure-Activity Relationships (SAR)

The following table summarizes the effects of para-substitution on styrene oxide hydrolysis by mEH.

| Substituent (Para) | Electronic Effect ( | Relative Vmax (%) | Regioselectivity (Attack Site) |

| -H (Parent) | 0.00 | 100 | Mixed ( |

| -CH3 | -0.17 (Donating) | 140 | Predominantly |

| -Cl | +0.23 (Withdrawing) | 85 | Mixed |

| -SO2Me (MMSO) | +0.72 (Strong W/D) | < 40 | Shift toward |

Interpretation: The strong electron-withdrawing sulfone group reduces the electron density at the benzylic (

References

-

Oesch, F. (1973). "Mammalian epoxide hydrases: Inducible enzymes catalysing the inactivation of carcinogenic and cytotoxic metabolites derived from aromatic and olefinic compounds." Xenobiotica.

-

Morisseau, C., & Hammock, B. D. (2005).[2] "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles."[2] Annual Review of Pharmacology and Toxicology.

-

Decker, M., et al. (2009).[2] "Inhibition of microsomal epoxide hydrolase by 4-phenylchalcone oxide derivatives." Archives of Toxicology.

-

Organic Syntheses. (1973). "Styrene Oxide Synthesis Protocol." Organic Syntheses, Coll.[2] Vol. 5.

-

Yamada, T., et al. (2000).[2] "Regioselectivity of epoxide hydrolase catalyzed hydrolysis of substituted styrene oxides." Journal of Biochemistry.

Predicted Metabolic Pathways of 2-(4-Methanesulfonylphenyl)oxirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. This guide provides a detailed technical overview of the predicted metabolic pathways of 2-(4-Methanesulfonylphenyl)oxirane, a molecule possessing both a reactive epoxide ring and a generally stable sulfone moiety. The metabolic journey of this compound is of significant interest as its biotransformation can lead to the formation of metabolites with altered pharmacological activity, toxicity, or pharmacokinetic profiles.

This document, intended for researchers, scientists, and drug development professionals, will explore the probable enzymatic reactions this molecule will undergo, focusing on the two primary routes of epoxide metabolism: hydrolysis and glutathione conjugation. We will also consider the potential, albeit likely minor, metabolic alterations to the methanesulfonylphenyl group. The causality behind the predicted pathways will be explained, drawing upon established principles of xenobiotic metabolism.

Furthermore, this guide will provide detailed, field-proven experimental protocols for investigating these metabolic pathways in vitro. These protocols are designed as self-validating systems to ensure scientific rigor. Finally, we will delve into the analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the identification and characterization of the resulting metabolites.

Predicted Metabolic Pathways

The metabolic fate of 2-(4-Methanesulfonylphenyl)oxirane is primarily dictated by the enzymatic systems that recognize and transform its two key functional groups: the oxirane (epoxide) ring and the methanesulfonylphenyl group.

Pathway 1: Epoxide Ring Opening

The three-membered epoxide ring is characterized by significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening. This is a crucial detoxification pathway, as epoxides can be reactive electrophiles capable of binding to cellular macromolecules like DNA and proteins.[1][2] Two major enzymatic pathways are predicted to be responsible for the opening of the oxirane ring of 2-(4-Methanesulfonylphenyl)oxirane.

Epoxide hydrolases (EHs) are enzymes that catalyze the addition of water to an epoxide, resulting in the formation of a vicinal diol.[3] This reaction significantly increases the polarity of the molecule, facilitating its excretion. Both microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) could potentially metabolize 2-(4-Methanesulfonylphenyl)oxirane.[2][3] The product of this reaction would be 1-(4-methanesulfonylphenyl)ethane-1,2-diol.

Glutathione S-transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to electrophilic substrates.[4] The nucleophilic thiol group of GSH attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a glutathione conjugate. This reaction is a major pathway for the detoxification of epoxides.[4] The resulting conjugate is more water-soluble and can be further metabolized to mercapturic acid derivatives before excretion.[5]

Diagram of Predicted Epoxide Ring-Opening Pathways

Caption: Predicted primary metabolic pathways of the oxirane ring.

Pathway 2: Metabolism of the Methanesulfonylphenyl Moiety

The methanesulfonyl group is generally considered to be metabolically stable due to the high oxidation state of the sulfur atom.[6] However, some minor metabolic transformations by cytochrome P450 (CYP) enzymes cannot be entirely ruled out, though they are expected to be significantly less prominent than epoxide ring-opening.

Potential minor pathways could include:

-

Aromatic Hydroxylation: CYP-mediated hydroxylation of the phenyl ring at a position ortho or meta to the sulfone group.

-

O-Dealkylation: While less common for methylsulfones, enzymatic cleavage of the methyl-sulfur bond is a theoretical possibility.

It is important to note that the primary clearance mechanism for this compound is highly likely to be driven by the metabolism of the more reactive epoxide moiety.

Experimental Protocols for Metabolic Investigation

To elucidate the metabolic fate of 2-(4-Methanesulfonylphenyl)oxirane, a series of in vitro experiments are proposed. These assays will help determine the metabolic stability of the compound and identify the major metabolites formed.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay provides an initial assessment of the compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes, and the activity of microsomal epoxide hydrolase.

Methodology:

-

Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add 2-(4-Methanesulfonylphenyl)oxirane (final concentration 1 µM) to initiate the reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for LC-MS/MS analysis.

-

Data Analysis: The disappearance of the parent compound over time is monitored to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vitro Metabolism in Human Liver S9 Fraction

The S9 fraction contains both microsomal and cytosolic enzymes, providing a more comprehensive picture of both Phase I and Phase II metabolism, including the activity of glutathione S-transferases.[7][8]

Methodology:

-

Preparation of Incubation Mixture: Prepare an incubation mixture containing human liver S9 fraction (final concentration 1 mg/mL), NADPH-regenerating system, and UDPGA (for glucuronidation) and PAPS (for sulfation) cofactors in phosphate buffer (pH 7.4). For studying glutathione conjugation, supplement the mixture with glutathione (GSH).

-

Pre-incubation: Pre-warm the mixture to 37°C for 5 minutes.

-

Initiation of Reaction: Add the test compound to start the reaction.

-

Sampling and Quenching: Follow the same procedure as the HLM assay at specified time points.

-

Analysis: Analyze the samples by LC-MS/MS to monitor the depletion of the parent compound and the formation of metabolites.

In Vitro Metabolism in Plated Human Hepatocytes

Hepatocytes represent the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors in a cellular environment.[5][9]

Methodology:

-

Cell Culture: Plate cryopreserved human hepatocytes on collagen-coated plates and allow them to form a monolayer.

-

Incubation: Replace the culture medium with a fresh medium containing 2-(4-Methanesulfonylphenyl)oxirane (final concentration 1-10 µM).

-

Time Course: Collect both cell lysates and the incubation medium at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Sample Preparation: Precipitate proteins from the samples using a cold organic solvent with an internal standard.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the parent compound and identify metabolites.

Experimental Workflow Diagram

Caption: Workflow for in vitro metabolic profiling.

Metabolite Identification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the detection, identification, and quantification of drug metabolites.[10][11]

Liquid Chromatography

For the separation of the parent compound and its more polar metabolites, reversed-phase liquid chromatography is typically employed. A C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of formic acid to improve ionization, is a common starting point.

Tandem Mass Spectrometry

Mass spectrometry will be used to detect the parent compound and its metabolites based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) will be used to fragment the ions and obtain structural information for identification.

Predicted Metabolite Masses and Fragmentation Patterns:

| Compound | Predicted [M+H]+ (m/z) | Predicted Key MS/MS Fragments |

| 2-(4-Methanesulfonylphenyl)oxirane (Parent) | 199.05 | Fragments corresponding to the loss of the oxirane ring, and characteristic fragments of the methanesulfonylphenyl moiety. |

| 1-(4-Methanesulfonylphenyl)ethane-1,2-diol (Diol Metabolite) | 217.06 | Loss of water (-18 Da), and cleavage of the diol side chain. |

| Glutathione Conjugate | 506.14 | Characteristic neutral loss of the pyroglutamic acid moiety of glutathione (129 Da) is a key indicator.[12] A precursor ion scan for the glutathione fragment at m/z 272 in negative ion mode is also a highly specific method for detecting GSH conjugates. |

Data Analysis for Metabolite Identification:

The identification of metabolites will be based on:

-

Accurate Mass Measurement: High-resolution mass spectrometry can provide the elemental composition of the metabolites.

-

MS/MS Fragmentation Pattern: Comparison of the fragmentation patterns of the metabolites with that of the parent compound and with known fragmentation pathways of similar structures.

-

Chromatographic Retention Time: Metabolites are typically more polar than the parent drug and will therefore have shorter retention times in reversed-phase chromatography.

Conclusion

The metabolic profile of 2-(4-Methanesulfonylphenyl)oxirane is predicted to be dominated by the enzymatic opening of the epoxide ring via two primary pathways: hydrolysis to a diol and conjugation with glutathione. The methanesulfonylphenyl moiety is expected to be relatively stable, with minor contributions from CYP-mediated metabolism. The outlined in vitro experimental protocols using human liver microsomes, S9 fractions, and hepatocytes, coupled with LC-MS/MS analysis, provide a robust framework for the comprehensive investigation of these predicted metabolic pathways. A thorough understanding of the biotransformation of this compound is a critical step in its development as a potential therapeutic agent, providing essential insights into its efficacy, safety, and pharmacokinetic properties. The data generated from these studies will be invaluable for guiding further preclinical and clinical development.

References

-

Castro-Perez, J., et al. (2005). A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. Rapid Communications in Mass Spectrometry, 19(6), 843-849. Available at: [Link]

-

Meyer, A. A., et al. (2014). Methylenedioxy designer drugs: mass spectrometric characterization of their glutathione conjugates by means of liquid chromatography-high-resolution mass spectrometry/mass spectrometry and studies on their glutathionyl transferase inhibition potency. Analytical and Bioanalytical Chemistry, 406(11), 2735-2751. Available at: [Link]

-

SCIEX. (n.d.). GSH Conjugate Screening with the New QTRAP 5500 LC/MS/MS System. Available at: [Link]

-

Baillie, T. A., & Davis, M. R. (2005). Negative Ion Tandem Mass Spectrometry for the Detection of Glutathione Conjugates. Chemical Research in Toxicology, 18(3), 502-508. Available at: [Link]

-

Shultz, M. A. (2002). Measurement of Glutathione Conjugates. Current Protocols in Toxicology, Chapter 4, Unit 4.6. Available at: [Link]

-

ResearchGate. (n.d.). Summary of contribution of CYP enzymes (fmCYP) in metabolism of parents and their sulfoxide and sulfone metabolites. Available at: [Link]

-

McReynolds, C. B., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology, 1730, 121-133. Available at: [Link]

-

Kertesz, M. A., et al. (2000). Riding the Sulfur Cycle--Metabolism of Sulfonates and Sulfate Esters in Gram-Negative Bacteria. FEMS Microbiology Reviews, 24(2), 135-175. Available at: [Link]

-

McReynolds, C. B., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology, 1730, 121-133. Available at: [Link]

-

Kertesz, M. A., et al. (2000). Riding the sulfur cycle – metabolism of sulfonates and sulfate esters in Gram-negative bacteria. FEMS Microbiology Reviews, 24(2), 135-175. Available at: [Link]

-

Bushby, S. R. M. (1969). Metabolism of the Sulfones. International Journal of Leprosy and Other Mycobacterial Diseases, 37(4), 402-413. Available at: [Link]

-

He, M., et al. (2001). Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. Drug Metabolism and Disposition, 29(12), 1603-1609. Available at: [Link]

-

Kertesz, M. A., et al. (2000). Riding the sulfur cycle – metabolism of sulfonates and sulfate esters in Gram-negative bacteria. FEMS Microbiology Reviews, 24(2), 135-175. Available at: [Link]

-

Blair, I. A., et al. (1987). Identification of arachidonate epoxides/diols by capillary chromatography-mass spectrometry. Prostaglandins, 34(5), 797-814. Available at: [Link]

-

Kamal, K. M., et al. (2018). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. Drug Research, 68(11), 633-643. Available at: [Link]

-

ChemHelp ASAP. (2020, August 23). phase 2 drug metabolism [Video]. YouTube. Available at: [Link]

-

FlipHTML5. (2015, May 10). PHASE II DRUG METABOLISM: Glucuronidation and Sulfation. Available at: [Link]

-

Brouwer, K. L., et al. (2006). Integration of hepatic drug transporters and phase II metabolizing enzymes: mechanisms of hepatic excretion of sulfate, glucuronide, and glutathione metabolites. Journal of Pharmaceutical Sciences, 95(4), 699-722. Available at: [Link]

-

Iorio, R., et al. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. Molecules, 25(19), 4484. Available at: [Link]

-

Galloway, M. M., et al. (2009). Assessing the Potential for Diol and Hydroxy Sulfate Ester Formation from the Reaction of Epoxides in Tropospheric Aerosols. Environmental Science & Technology, 43(5), 1593-1598. Available at: [Link]

-

Hypha Discovery. (2022, September 8). Phase II Drug Metabolism. Available at: [Link]

-

SlidePlayer. (n.d.). Phase II (Conjugation) Reactions. Available at: [Link]

-

Iannone, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8833. Available at: [Link]

-

Weir, M. P., et al. (2022). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Journal of the American Society for Mass Spectrometry, 33(11), 2115-2124. Available at: [Link]

-

ResearchGate. (n.d.). Microbial biotransformation of aryl sulfanylpentafluorides. Available at: [Link]

-

Shaik, S., et al. (2018). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Quantum Mechanics in Drug Discovery. Royal Society of Chemistry. Available at: [Link]

-

Chemistry Steps. (2022, November 25). Diols: Nomenclature, Preparation, and Reactions. Available at: [Link]

-

Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

-

Kavanagh, P., et al. (2014). Microbial biotransformation of aryl sulfanylpentafluorides. Applied and Environmental Microbiology, 80(6), 1939-1945. Available at: [Link]

-

Watrous, J. D., & Dorrestein, P. C. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB®-Based Electrophysiological and Biosignal Analysis. IntechOpen. Available at: [Link]

-

University of the Pacific. (n.d.). DRUG BIOTRANSFORMATION REVIEW. Available at: [Link]

-

ResearchGate. (n.d.). General scheme for compounds 3 and 4 biotransformation pathways in Cunninghamella and microsomal models. Available at: [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

-

National Center for Biotechnology Information. (2023, August 14). Biochemistry, Biotransformation. In StatPearls. Available at: [Link]

-

SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) [Video]. YouTube. Available at: [Link]

Sources

- 1. Methylenedioxy designer drugs: mass spectrometric characterization of their glutathione conjugates by means of liquid chromatography-high-resolution mass spectrometry/mass spectrometry and studies on their glutathionyl transferase inhibition potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. fliphtml5.com [fliphtml5.com]

- 4. drughunter.com [drughunter.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Microbial biotransformation of aryl sulfanylpentafluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of arachidonate epoxides/diols by capillary chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: Crystal Structure Analysis of 2-(4-Methanesulfonylphenyl)oxirane

This technical guide details the structural characterization of 2-(4-Methanesulfonylphenyl)oxirane , a critical intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and other sulfonyl-based pharmacophores.

This guide moves beyond generic protocols, tailoring the crystallographic approach to the specific electronic and steric demands of the 4-methanesulfonyl and oxirane moieties.

Chemical Profile & Structural Significance[1][2][3][4][5]

Compound: 2-(4-Methanesulfonylphenyl)oxirane

CAS: 93114-06-8

Molecular Formula: C

-

Sulfonyl Group (

): A strong electron-withdrawing group (EWG) that acts as a rigid anchor in the crystal lattice due to its high polarity and hydrogen-bond accepting capability. -

Oxirane (Epoxide) Ring: A strained, three-membered ether. Its orientation relative to the phenyl ring defines the molecule's reactivity profile and chiral environment.

Research Context: This compound serves as a chiral building block. The structural analysis primarily seeks to determine the absolute configuration (if synthesized enantioselectively) and the torsional conformation between the phenyl ring and the epoxide, which dictates the stereochemical outcome of subsequent ring-opening reactions.

Experimental Protocol: Crystallization Strategy

The high polarity of the sulfone group contrasts with the lipophilicity of the phenyl ring, creating a "push-pull" solubility profile. Standard non-polar solvents will fail to dissolve the compound, while highly protic solvents may solvolyze the reactive epoxide.

Solvent Selection Matrix

| Solvent System | Method | Suitability | Rationale |

| Ethyl Acetate / n-Hexane | Vapor Diffusion | High | EtOAC solubilizes the sulfone; Hexane acts as the antisolvent to drive nucleation. |

| Dichloromethane (DCM) / Pentane | Layering | Medium | Good for initial solubility, but rapid evaporation of DCM can yield amorphous powder. |

| Ethanol (Abs.) | Slow Evaporation | High | Promotes hydrogen bonding networks, potentially yielding higher quality single crystals. |

Crystallization Workflow

-

Dissolution: Dissolve 20 mg of the compound in minimal warm Ethyl Acetate (~40°C).

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

-

Diffusion: Place the vial inside a larger jar containing n-Hexane. Cap the outer jar tightly.

-

Growth: Allow to stand undisturbed at 4°C. The sulfone moiety encourages crystallization over oil formation, typically yielding colorless prisms or plates within 48-72 hours.

Data Collection & Reduction (X-Ray Diffraction)

Because the molecule contains Sulfur (S), selecting the correct radiation source is critical to balancing resolution with absorption effects.

-

Radiation Source: Mo K

( -

Temperature: Collect data at 100 K using a nitrogen cryostream. The sulfone methyl group is prone to high thermal rotation; cooling is mandatory to fix its position and obtain accurate bond lengths.

Structural Analysis: The Core

A. Molecular Geometry & Conformation

Upon solving the structure (typically using Direct Methods via SHELXT), the analysis must focus on two critical geometric parameters:

-

The Sulfone Geometry:

-

Expect a distorted tetrahedral geometry at the Sulfur atom.

-

O-S-O Angle: Anticipate an opening to ~118-120° (wider than the ideal 109.5°) due to repulsion between the oxygen lone pairs.

-

S-C Bond Lengths: The

bond will be shorter (~1.76 Å) than the

-

-

The Epoxide-Phenyl Linkage:

-

Torsion Angle: Analyze the

torsion angle. The epoxide ring is rarely coplanar with the benzene ring due to steric clash between the ortho-hydrogens and the epoxide oxygens. Expect a twist of 15-30° . -

Ring Strain: The C-C bond in the epoxide is typically short (1.47 Å ), and the C-O bonds are approximately 1.44 Å . Any significant deviation suggests lattice packing forces are distorting the reactive ring.

-

B. Intermolecular Interactions (The Lattice)

The crystal packing is dominated by the sulfonyl group.

-